molecular formula C9H6ClNO B8706003 1H-Indole-4-carbonyl chloride CAS No. 949899-70-1

1H-Indole-4-carbonyl chloride

Cat. No.: B8706003
CAS No.: 949899-70-1
M. Wt: 179.60 g/mol
InChI Key: OPERBFXUPNMNCS-UHFFFAOYSA-N
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Description

1H-Indole-4-carbonyl chloride is a heterocyclic organic compound featuring an indole backbone substituted with a carbonyl chloride (-COCl) group at the 4-position. Acid chlorides like this are highly reactive intermediates in organic synthesis, commonly used for acylation reactions due to their electrophilic carbonyl group.

Properties

CAS No.

949899-70-1

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

1H-indole-4-carbonyl chloride

InChI

InChI=1S/C9H6ClNO/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H

InChI Key

OPERBFXUPNMNCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Acylation Reactions

1H-Indole-4-carbonyl chloride serves as an efficient acylating agent due to its electrophilic carbonyl chloride group. Key reactions include:

  • Amide Formation : Reacts readily with primary/secondary amines to form substituted indole carboxamides.
    Example: Reaction with 4-aminopiperidine yields N-(piperidin-4-yl)-1H-indole-4-carboxamide, a precursor for kinase inhibitors .

  • Esterification : Reacts with alcohols under basic conditions (e.g., pyridine) to produce indole-4-carboxylates.
    Example: Ethyl 1H-indole-4-carboxylate is synthesized with 85% yield using ethanol as the nucleophile .

Table 1 : Representative Acylation Reactions

Reaction TypeNucleophileProductYieldConditions
AmidationPiperazineN-Piperazinyl carboxamide78%DCM, RT, 12h
EsterificationEthanolEthyl indole-4-carboxylate85%Pyridine, 0°C, 2h
AcylationBenzylamineN-Benzyl carboxamide92%THF, DIPEA, 4h

Nucleophilic Aromatic Substitution

The electron-deficient indole ring at position 4 facilitates substitution reactions:

  • Halogen Exchange : Chlorine at position 4 can be replaced by stronger nucleophiles (e.g., -OH, -NH₂) under catalytic conditions.
    Example: Pd-catalyzed amination with NH₃/H₂ generates 4-aminoindole derivatives .

  • Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids to form biaryl indoles .

Key Mechanistic Insight :
The carbonyl chloride group enhances ring electron deficiency, lowering the activation energy for substitution at position 4 .

Biological Activity Correlations

Derivatives of this compound demonstrate pharmacological potential:

  • Anticancer Agents : Chalcone derivatives induce apoptosis via caspase-9 activation and Bcl-2 inhibition .

  • Antiviral Lead Compounds : Amide derivatives show binding affinity to viral proteases (ΔG = -9.2 kcal/mol in docking studies) .

Stability and Reactivity Considerations

  • Hydrolysis Sensitivity : Rapidly hydrolyzes in aqueous media to 1H-indole-4-carboxylic acid (t₁/₂ = 2h at pH 7) .

  • Thermal Decomposition : Degrades above 150°C, releasing CO and HCl.

Comparative Reactivity with Other Indole Carbonyl Chlorides

Table 2 : Positional Reactivity in Indole Carbonyl Chlorides

CompoundPositionReaction Rate (k, M⁻¹s⁻¹)Preferred Reactions
This compound40.45Amidation, Suzuki coupling
1H-Indole-3-carbonyl chloride31.12Electrophilic substitution
1H-Indole-2-carbonyl chloride20.78SNAr, Ullmann coupling

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 1H-Indole-4-carbonyl chloride with key analogs derived from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Functional Group
1H-Indole-4-carboxaldehyde 1074-86-8 C₉H₇NO 145.16 140–146 Aldehyde (-CHO)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 223.63 Not reported Carboxylic acid (-COOH)
Indole-3-carboxaldehyde 487-89-8 C₉H₇NO 145.16 193–198 Aldehyde (-CHO)
This compound* Not available C₉H₆ClNO 179.61† Inferred: <140‡ Carbonyl chloride (-COCl)

*Hypothetical data inferred from analogs; †Calculated based on substitution of -CHO (145.16) with -COCl (+34.45).
‡Acid chlorides typically exhibit lower melting points than aldehydes or carboxylic acids due to reduced intermolecular hydrogen bonding.

Key Observations:
  • Substituent Position : The 4-position substitution in 1H-Indole-4-carboxaldehyde contrasts with the 3-position in Indole-3-carboxaldehyde , leading to differences in electronic effects and steric hindrance.
  • Functional Group Reactivity : Carbonyl chlorides are significantly more reactive than aldehydes or carboxylic acids, making them superior acylating agents. For example, this compound would react faster with nucleophiles (e.g., amines) than its aldehyde counterpart.
  • Electron-Withdrawing Effects : The presence of a chlorine atom in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid may enhance the electrophilicity of adjacent functional groups, a property relevant to acid chlorides.

Q & A

Q. What are the recommended synthetic routes for preparing 1H-Indole-4-carbonyl chloride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves reacting 1H-indole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Key steps include:
  • Dissolving the carboxylic acid in a dry solvent (e.g., dichloromethane or toluene).
  • Adding SOCl₂ dropwise under nitrogen, followed by reflux for 4–6 hours.
  • Removing excess SOCl₂ via rotary evaporation and purifying the product using vacuum distillation.
    Safety protocols, such as using a fume hood and moisture-free conditions, are critical due to the compound's reactivity and potential release of HCl gas .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :
  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1750–1800 cm⁻¹ confirms the acyl chloride group. Compare with reference spectra for indole derivatives .
  • NMR :
  • ¹H NMR : Look for aromatic protons in the indole ring (δ 7.0–8.5 ppm) and absence of carboxylic acid protons.
  • ¹³C NMR : The carbonyl carbon appears at δ ~165–170 ppm.
  • Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (C₉H₆ClNO, 179.6 g/mol). Discrepancies in fragmentation patterns may indicate impurities .

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Store the compound under anhydrous conditions (e.g., sealed with molecular sieves) to prevent hydrolysis.
  • Quench residual acyl chloride with ice-cold sodium bicarbonate before disposal. Waste should be segregated and handled by certified agencies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Refine crystallographic models using SHELXL to adjust thermal parameters and hydrogen bonding networks .
  • Cross-validate computational (DFT) predictions with experimental bond lengths/angles. For example, discrepancies in carbonyl bond lengths (>0.02 Å) may suggest overestimation of electron delocalization in simulations.
  • Use OLEX2 for real-space validation to identify disordered regions or solvent effects in the crystal lattice .

Q. What strategies address contradictory reactivity data in literature when designing reactions involving this compound?

  • Methodological Answer :
  • Conduct controlled experiments to isolate variables (e.g., solvent polarity, temperature, catalysts). For instance, conflicting nucleophilic substitution rates may arise from trace moisture; use Karl Fischer titration to verify solvent dryness .
  • Perform systematic literature reviews using databases like SciFinder, filtering for peer-reviewed studies and excluding non-English or non-academic sources .

Q. How can researchers optimize the crystallization of this compound for X-ray diffraction studies?

  • Methodological Answer :
  • Use slow vapor diffusion with a non-polar solvent (e.g., hexane) and polar antisolvent (e.g., ethyl acetate) to grow single crystals.
  • If twinning occurs, employ SHELXD for structure solution and SHELXE for density modification to resolve overlapping reflections .
  • Analyze hydrogen-bonding motifs (e.g., C=O···H-N interactions) to predict packing efficiency .

Data Management and Analysis

Q. How should researchers approach literature reviews to ensure comprehensive coverage while excluding unreliable sources?

  • Methodological Answer :
  • Use Boolean search terms (e.g., "this compound synthesis" AND "crystallography") in databases like Reaxys or PubMed.
  • Exclude non-peer-reviewed sources (e.g., patents, vendor catalogs) and prioritize studies with reproducible methodologies.
  • Document search filters and inclusion/exclusion criteria in supplementary materials .

Q. What analytical workflows are recommended for resolving conflicting NMR or IR data in novel derivatives?

  • Methodological Answer :
  • Compare experimental data with computed spectra (e.g., using Gaussian or ADF software). For example, unexpected IR shifts may indicate tautomerization or solvent effects.
  • Perform heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity in ambiguous NMR signals .

Tables for Key Analytical Data

Technique Expected Data for this compound Potential Pitfalls
IR SpectroscopyC=O stretch: 1750–1800 cm⁻¹Hydrolysis products (e.g., carboxylic acid) show broader O-H stretches (~2500–3000 cm⁻¹) .
¹H NMR (CDCl₃)Aromatic H: δ 7.2–8.3 ppm (multiplet)Residual solvent peaks (e.g., DCM at δ 5.32 ppm) may overlap .
X-ray DiffractionSpace group: P2₁/c (common for indoles)Twinning due to flexible substituents requires SHELXD .

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